molecular formula C11H7N3 B3054925 [2,2'-Bipyridine]-3-carbonitrile CAS No. 62494-22-8

[2,2'-Bipyridine]-3-carbonitrile

Cat. No.: B3054925
CAS No.: 62494-22-8
M. Wt: 181.19 g/mol
InChI Key: QJBRLLHXVORJEF-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-3-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The 3-carbonitrile derivative is characterized by the presence of a nitrile group (-CN) attached to the third carbon of the bipyridine structure. This compound is of significant interest due to its versatile applications in coordination chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings. These methods are preferred due to their high yields and relatively mild reaction conditions .

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-3-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include electron transfer and coordination chemistry .

Properties

IUPAC Name

2-pyridin-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-9-4-3-7-14-11(9)10-5-1-2-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRLLHXVORJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599860
Record name [2,2'-Bipyridine]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62494-22-8
Record name [2,2'-Bipyridine]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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